4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[2-[3-(4-fluorophenoxy)propylsulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5S2/c18-15-4-6-16(7-5-15)25-12-1-13-26(21,22)20-11-10-14-2-8-17(9-3-14)27(19,23)24/h2-9,20H,1,10-13H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVRUKOEMETSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with propylsulfonyl chloride to form 4-fluorophenoxypropylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Chemical Reactions Analysis
4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in β3-Adrenoceptor Modulation
The compound shares structural homology with β3-adrenoceptor ligands like L755507 and L748337, which feature benzenesulfonamide cores with substituted phenoxypropylamine side chains (Table 1). Key differences include:
- L755507: Contains a hexylaminocarbonylamino group and a 4-hydroxyphenoxypropyl side chain. It acts as a β3-adrenoceptor agonist, activating cAMP pathways in CHO-K1 cells .
Table 1: Structural Comparison with β3-Adrenoceptor Ligands
Carbonic Anhydrase (CA) Inhibitors
Sulfonamides are well-known CA inhibitors. highlights derivatives with quinazolinone-sulfonamide hybrids, where substituents critically influence potency:
- Compound 2 (KI = 7.1 nM): Features an ethylthio group, showing higher CA IX inhibition than Compound 12 (KI = 22.2 nM), which has a piperidinylethylthio chain .
- Target Compound: The 4-fluorophenoxy group may reduce CA affinity compared to aliphatic thioethers but could enhance selectivity for specific isoforms.
Table 2: Carbonic Anhydrase Inhibition Profiles
| Compound (from ) | Substituent | KI (nM) for hCA IX | Reference |
|---|---|---|---|
| 2 | Ethylthio | 7.1 | |
| 12 | Piperidinylethylthio | 22.2 |
Antihyperglycemic Sulfonamide Derivatives
reports isoindoline-dione-sulfonamide hybrids with potent glucose-lowering effects. For example:
- VIIo : Serum glucose reduction = 52% (vs. gliclazide reference). Contains a cyclohexylcarbamoyl group and isoindoline-dione core .
- Target Compound : Lacks the isoindoline-dione moiety but shares the benzenesulfonamide group. This structural divergence suggests differing mechanisms (e.g., sulfonylurea receptor vs. β-cell modulation).
Triazinyl and Pyrazolyl Sulfonamides
- Pyrazolyl Derivatives () : Compounds like 1h (3-fluoro substitution) exhibit NMR shifts (δ 7.2–8.1 ppm for aromatic protons) indicative of electronic effects from fluorine .
- Target Compound: The 4-fluorophenoxy group may similarly influence electronic properties but lacks the triazine or pyrazole heterocycles, limiting cross-activity in kinase assays.
Critical Analysis of Structure-Activity Relationships (SAR)
- Fluorine Substitution: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and lipophilicity compared to hydroxylated analogs (e.g., L755507), aligning with trends in drug design for enhanced bioavailability.
- Electron-Withdrawing Groups : Fluorine’s electron-withdrawing nature may reduce CA inhibitory activity compared to electron-donating groups (e.g., methoxy in ’s 1f ) .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | References |
|---|---|---|---|
| Temperature | 0–5°C (step 1) | Prevents side reactions | |
| Solvent | DMF/acetonitrile | Enhances solubility | |
| Coupling Agent | EDCI/HOBt | Facilitates amide bond | |
| Purification | Silica gel column | Removes polar impurities |
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Enzyme | IC₅₀ (nM) | Trend | Reference |
|---|---|---|---|---|
| 4-Fluorophenoxy | Carbonic Anhydrase | 12.3 | Baseline | |
| 4-Trifluoromethyl | Carbonic Anhydrase | 7.8 | 37% increase | |
| 4-Chloro | COX-2 | 45.2 | No effect |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
